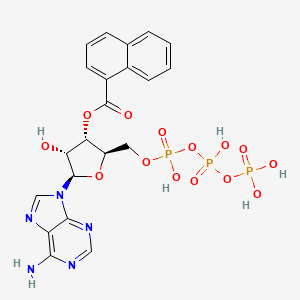

3'-O-Naphthoyladenosine 5'-triphosphate

Description

Contextualization as a Synthetic Adenosine (B11128) 5'-triphosphate (ATP) Analog

Adenosine 5'-triphosphate (ATP) is a fundamental molecule essential for life, serving as the primary energy currency in cells and acting as a critical signaling molecule. baseclick.eufrontiersin.orgnih.gov To understand how ATP performs these roles, scientists often require tools that can track its interaction with various proteins. 3'-O-Naphthoyladenosine 5'-triphosphate is a synthetic analog of ATP, meaning it is a man-made molecule designed to mimic the structure and function of natural ATP. nih.govnih.gov

The modification involves attaching a chemical group, specifically a naphthoyl moiety, to the 3'-hydroxyl group of the ribose sugar component of the ATP molecule. This structural alteration allows N-ATP to bind to the same sites on proteins that ATP normally would, making it a powerful substitute for studying ATP-dependent enzymes and receptors. nih.govnih.gov

Significance of the Naphthoyl Moiety for Fluorescent Properties and Research Applications

The key feature of N-ATP is the attached naphthoyl group, which is a fluorophore. A fluorophore is a chemical compound that can re-emit light upon light excitation. This property of fluorescence is central to the utility of N-ATP in research. nih.govnih.gov

When N-ATP is in an aqueous solution, its fluorescence is relatively low. However, when it binds to a protein, particularly within a hydrophobic (water-repelling) binding pocket, its fluorescence properties change significantly. This change, often a several-fold increase in fluorescence intensity and a shift in the emission wavelength to a shorter wavelength (a "blue shift"), serves as a clear signal of a binding event. nih.govnih.gov This phenomenon allows researchers to monitor the interaction between the ATP analog and a target protein in real time.

The hydrophobic nature of the naphthoyl group can also lead to a stronger binding affinity for some proteins compared to natural ATP, which can be advantageous for certain experimental designs. nih.gov By measuring these changes in fluorescence, scientists can deduce critical information such as binding affinity (Kd), the kinetics of binding and dissociation, and the conformational changes that a protein undergoes when it interacts with ATP. nih.govnih.gov

Table 1: Fluorescent Properties of Naphthoyl-Nucleotide Analogs

This table summarizes how the fluorescence of naphthoyl-nucleotide analogs changes upon binding to cellular components, a key feature for their use in research.

| Analog | Condition | Fluorescence Change | Implication |

| DAN-ATP Analog | Binding to ADP/ATP carrier | Enhancement | Indicates binding to the protein. nih.gov |

| DAN-ATP Analog | Adsorption to Triton X-100 micelles | Fluorescence | Highlights sensitivity to hydrophobic environments. nih.gov |

| N-ADP (Naphthoyl-ADP) | Binding to mitochondrial particles | Decrease | Shows that fluorescence can be quenched or enhanced depending on the specific environment. nih.gov |

| N-ADP (Naphthoyl-ADP) | Release from binding sites | Increase | Used to measure the displacement of the analog by other molecules. nih.gov |

Overview of Key Research Domains Utilizing the Naphthoyl-ATP Analog

The unique fluorescent properties of N-ATP make it a versatile tool across several fields of biological research. Its ability to report on binding events makes it particularly useful for studying proteins that are otherwise difficult to analyze.

Key research domains include:

Enzymology : N-ATP is used to study the mechanism of ATP-dependent enzymes such as kinases, ATPases, and ATP-dependent chromatin remodelers. nih.gov It helps in characterizing the ATP binding site, measuring enzyme kinetics, and screening for potential inhibitors. The change in fluorescence upon binding provides a direct readout of the enzyme's interaction with its substrate. nih.gov

Ion Channel Modulation : A significant area of application is the study of P2X receptors, which are ATP-gated ion channels. nih.govfrontiersin.orgnih.gov These receptors are crucial for processes like neurotransmission, inflammation, and pain signaling. frontiersin.org N-ATP and its counterpart, Naphthoyl-ADP (N-ADP), have been used to investigate the nucleotide binding sites on these channels, helping to elucidate how ATP binding leads to the opening of the ion pore. nih.govfrontiersin.orgresearchgate.net

Membrane Transport : The ADP/ATP carrier protein in mitochondria, which is responsible for transporting ATP and ADP across the inner mitochondrial membrane, has been studied extensively using naphthoyl-nucleotide analogs. nih.govnih.gov These fluorescent probes have been instrumental in identifying and characterizing the nucleotide binding sites and understanding the conformational states of the carrier protein. nih.gov

Table 2: Applications of Naphthoyl-ATP and Related Analogs in Research

This table provides examples of how N-ATP and similar fluorescent analogs are applied to study specific biological systems.

| Research Domain | Protein/System Studied | Analog Used | Key Finding | Citation |

| Membrane Transport | ADP/ATP Carrier | N-ADP/N-ATP | Identified as a potent inhibitor and used to probe nucleotide binding sites. | nih.gov |

| Membrane Transport | Solubilized ADP/ATP Carrier | DAN-Nucleotides | Quantified binding affinity and kinetics of conformational changes. | nih.gov |

| Ion Channel Function | P2X Receptors | TNP-ATP | Used as an antagonist to block channel activity and study function. | frontiersin.org |

| Enzymology | ATP-dependent enzymes | TNP-ATP | Used to detect binding interactions and measure dissociation constants. | nih.govresearchgate.net |

*Note: TNP-ATP is another widely used fluorescent ATP analog with similar principles of application.

Structure

3D Structure

Properties

CAS No. |

76152-01-7 |

|---|---|

Molecular Formula |

C21H22N5O14P3 |

Molecular Weight |

661.3 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] naphthalene-1-carboxylate |

InChI |

InChI=1S/C21H22N5O14P3/c22-18-15-19(24-9-23-18)26(10-25-15)20-16(27)17(38-21(28)13-7-3-5-11-4-1-2-6-12(11)13)14(37-20)8-36-42(32,33)40-43(34,35)39-41(29,30)31/h1-7,9-10,14,16-17,20,27H,8H2,(H,32,33)(H,34,35)(H2,22,23,24)(H2,29,30,31)/t14-,16-,17-,20-/m1/s1 |

InChI Key |

SDHBQQJZCDASLQ-WVSUBDOOSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Synonyms |

3'-O-naphthoyladenosine 5'-triphosphate 3-NP-ATP naphthoyl-ATP |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization for Research Application

Chemical Synthesis Pathways for Naphthoyl-ATP Analogs

Chemical synthesis provides a versatile platform for the preparation of a wide array of Naphthoyl-ATP analogs with modifications at different positions of the adenosine (B11128) moiety.

The site-specific introduction of the naphthoyl group, particularly at the 3'-hydroxyl position of the ribose, is a key step in the synthesis of 3'-O-Naphthoyladenosine 5'-triphosphate. This requires a strategic use of protecting groups to prevent unwanted reactions at other positions, such as the 2'-hydroxyl group and the amino group of the adenine (B156593) base. A common approach involves the selective acylation of the 3'-hydroxyl group of a partially protected adenosine derivative.

For instance, the synthesis can start with an adenosine precursor where the 5'-hydroxyl group is protected, often as a dimethoxytrityl (DMT) ether, and the 2'-hydroxyl group is protected with a group that can be selectively removed, such as a tert-butyldimethylsilyl (TBDMS) group. The exposed 3'-hydroxyl group can then be acylated using naphthoyl chloride in the presence of a base. Subsequent deprotection steps yield the desired 3'-O-Naphthoyladenosine.

Another strategy involves the direct acylation of unprotected adenosine, which often results in a mixture of 2'- and 3'-O-acylated products. These isomers can then be separated by chromatographic techniques. The regioselectivity of this reaction can be influenced by factors such as the solvent, temperature, and the nature of the acylating agent.

The integration of the triphosphate moiety is a critical and often challenging step in the synthesis of Naphthoyl-ATP analogs. mdpi.com Several methods have been developed for the 5'-triphosphorylation of nucleoside analogs. mdpi.com

One of the most widely used chemical methods is the Ludwig-Eckstein "one-pot, three-step" process. mdpi.com This protocol involves the reaction of a 2',3'-O-protected nucleoside with salicyl phosphorochloridite to form an activated phosphite intermediate. mdpi.com This intermediate then undergoes two nucleophilic substitutions with tris(tetra-n-butylammonium) hydrogen pyrophosphate to yield a cyclic triphosphate, which is subsequently hydrolyzed to the final 5'-triphosphate product. mdpi.com

Another common approach is the Yoshikawa method, which involves the selective 5'-monophosphorylation of a 2',3'-O-isopropylidene protected nucleoside using phosphorus oxychloride (POCl3). mdpi.com The resulting 5'-monophosphate can then be further phosphorylated to the triphosphate using chemical or enzymatic methods. mdpi.com

Solid-phase synthesis has also emerged as a convenient and efficient method for preparing 5'-triphosphate oligonucleotides and can be adapted for single nucleoside triphosphates. nih.gov This technique allows for the sequential construction of the full-length oligonucleotide on a solid support, followed by a four-step procedure to introduce the 5'-triphosphate group. nih.gov This method utilizes stable and inexpensive reagents and is amenable to automation. nih.gov

Chemoenzymatic Approaches for Analog Preparation

Chemoenzymatic synthesis combines the efficiency of chemical synthesis for creating modified nucleosides with the high selectivity and mild reaction conditions of enzymatic phosphorylation. nih.govresearchgate.net This hybrid approach often leads to higher yields and simplifies purification processes compared to purely chemical methods. mdpi.com

A common chemoenzymatic strategy involves the chemical synthesis of the base- or sugar-modified nucleoside monophosphate (NMP) analog, followed by enzymatic phosphorylation to the corresponding triphosphate. nih.govresearchgate.net Several kinases exhibit broad substrate specificity and can efficiently catalyze the phosphorylation of modified NMPs. For example, polyphosphate kinase 2 (PPK2) has been shown to be a promiscuous enzyme capable of converting a variety of base-modified AMP analogs into their corresponding ATP analogs. nih.govresearchgate.net Other kinases like pyruvate kinase, acetate (B1210297) kinase, and creatine kinase are also widely used for the synthesis of various 5'-NTPs and their analogs. mdpi.com

Enzymatic methods offer significant advantages, including high regio- and stereoselectivity, which eliminates the need for complex protection and deprotection steps often required in chemical synthesis. mdpi.com These reactions are typically performed in aqueous solutions under mild conditions, which helps to preserve the integrity of sensitive functional groups. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Naphthoyl-ATP Analogs

| Feature | Chemical Synthesis | Chemoenzymatic Synthesis |

| Flexibility | High; allows for a wide range of modifications. | Moderate; dependent on enzyme substrate specificity. |

| Regioselectivity | Often requires protecting groups. | High; enzymes provide excellent site-specificity. |

| Reaction Conditions | Can involve harsh reagents and temperatures. | Mild, aqueous conditions. |

| Yields | Can be variable, especially in multi-step syntheses. | Often higher due to fewer steps and side reactions. mdpi.com |

| Purification | Can be complex due to byproducts. | Generally simpler. |

Rational Design of Naphthoyl-ATP Derivatives for Enhanced Probe Functionality

The rational design of Naphthoyl-ATP derivatives is crucial for developing molecular probes with improved properties, such as enhanced fluorescence, better binding affinity, and increased specificity for their target proteins. rug.nl This design process often involves computational modeling and a deep understanding of the structure-activity relationships of the target protein. rug.nlacs.org

By modifying the naphthoyl moiety or other parts of the ATP molecule, researchers can fine-tune the photophysical and biochemical properties of the probe. For example, introducing electron-donating or electron-withdrawing groups onto the naphthyl ring can alter the fluorescence quantum yield and emission wavelength. nih.gov

Furthermore, the design can aim to create analogs that are better substrates for specific enzymes or that can act as selective inhibitors. nih.gov For instance, modifications to the triphosphate chain can influence the analog's interaction with the enzyme's active site and its susceptibility to hydrolysis. nih.gov The ultimate goal is to create a probe that provides a clear and specific signal in response to a particular biological event, thereby enabling detailed studies of cellular processes. purdue.edu

Spectroscopic Principles and Biophysical Characterization of the Naphthoyl Atp Analog

Fundamental Fluorescence Properties of the Naphthoyl Fluorophore within the ATP Analog

The naphthoyl group, when attached to the 3'-O-ribose position of ATP, acts as a fluorophore whose quantum yield and emission spectrum are highly sensitive to the polarity of its local environment. When free in an aqueous solution, the fluorescence is typically low. However, upon binding to the often hydrophobic nucleotide-binding pocket of a protein, the fluorophore is shielded from the polar solvent, leading to a significant enhancement in fluorescence intensity. jenabioscience.comnih.gov

Analogs like 2'(3')-O-(N-Methylanthraniloyl)adenosine 5'-triphosphate (Mant-ATP) exhibit excitation and emission maxima that are key to their application. jenabioscience.com This environmental sensitivity makes them ideal for equilibrium and stopped-flow kinetic analyses of proteins such as G-proteins, motor proteins, and kinases. jenabioscience.com

| Property | Value | Reference |

| Excitation Wavelength (λexc) | ~355 nm | jenabioscience.com |

| Emission Wavelength (λem) | ~448 nm | jenabioscience.com |

| Molar Extinction Coefficient (ε) | 5.8 L·mmol⁻¹·cm⁻¹ | jenabioscience.com |

| Spectroscopic properties for the closely related Mant-ATP analog. |

Mechanisms of Fluorescence Modulation Upon Molecular Interaction

The fluorescence of Naphthoyl-ATP is not static; it is dynamically modulated by its interactions with its binding partners. These modulations are primarily driven by quenching mechanisms and changes in the fluorophore's immediate environment upon binding or enzymatic processing.

Fluorescence quenching is a process that decreases the intensity of fluorescence emission. fiveable.meatto-tec.com This can occur through several mechanisms, including photoinduced electron transfer (PET). PET involves the transfer of an electron between the excited fluorophore and a nearby molecule, known as a quencher. youtube.comyoutube.com In the context of Naphthoyl-ATP, quenching can occur when the naphthoyl moiety interacts with specific amino acid residues, such as tryptophan, or with the adenine (B156593) base of the nucleotide itself. jenabioscience.comatto-tec.com

Another prevalent quenching mechanism is the formation of non-fluorescent ground-state complexes between the fluorophore and a quencher, known as static quenching. fiveable.me The efficiency of these quenching processes is highly dependent on the distance and orientation between the fluorophore and the quencher, making the fluorescence signal a sensitive reporter of molecular association and conformational changes. atto-tec.com For instance, the fluorescence of oxazine (B8389632) dyes can be effectively quenched by guanosine (B1672433) or tryptophan through electron transfer upon direct contact. atto-tec.com The process is reversible; if the quencher is removed, the original fluorescence intensity can be restored. atto-tec.com

The binding of Naphthoyl-ATP analogs to proteins typically results in a significant increase in fluorescence intensity. nih.gov For example, the binding of 3'-[1,5-(dimethylamino)naphthoyl] (DAN) derivatives of ATP to the solubilized ADP/ATP carrier protein leads to a notable fluorescence enhancement. nih.gov This change is a direct consequence of the naphthoyl group moving into a more nonpolar environment within the protein's binding pocket. nih.gov

Furthermore, the fluorescence lifetime—the average time the fluorophore spends in the excited state—is also a sensitive parameter of the molecular environment. nih.gov Studies on other fluorescent ATP analogs have shown that the lifetime changes distinctly upon binding to a protein. For example, the fluorescence lifetime of DEAC-pda-ATP bound to an actomyosin (B1167339) complex was measured to be 2.21 ns, significantly different from the free nucleotide's lifetime of 0.47 ns. nih.govresearchgate.net

Enzymatic hydrolysis of the ATP analog can also be monitored through fluorescence changes. The cleavage of the phosphate (B84403) chain separates the quenching adenine moiety from the fluorophore, leading to an increase in both fluorescence intensity and lifetime. uni-konstanz.deresearchgate.net This principle allows for real-time monitoring of ATPase activity. researchgate.net

| Condition | Parameter Change | Underlying Mechanism |

| Protein Binding | ↑ Fluorescence Intensity | Movement of the naphthoyl group into a nonpolar protein pocket, shielding it from solvent quenching. nih.gov |

| Δ Fluorescence Lifetime | Alteration of the fluorophore's microenvironment upon association with the protein. nih.gov | |

| ATP Hydrolysis | ↑ Fluorescence Intensity | Separation of the fluorophore from the quenching adenine moiety. researchgate.net |

| ↑ Fluorescence Lifetime | Dissociation of the fluorescent product from the enzyme and release into the solvent. uni-konstanz.deresearchgate.net |

Applications of Fluorescence Resonance Energy Transfer (FRET) in Naphthoyl-ATP Analog Studies

Fluorescence Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between a donor fluorophore and an acceptor molecule. nih.gov The efficiency of FRET is acutely dependent on the distance (typically within 1-10 nm) and orientation between the donor and acceptor, making it a "spectroscopic ruler" for measuring intramolecular and intermolecular distances. nih.govyoutube.commicroscopyu.com

Naphthoyl-ATP analogs are well-suited for FRET studies. The naphthoyl group can serve as a donor, particularly in conjunction with acceptor moieties like the intrinsic tryptophan residues of a protein. jenabioscience.com The emission spectrum of the naphthoyl fluorophore overlaps with the absorption spectrum of tryptophan, fulfilling a key requirement for FRET to occur. youtube.com By measuring changes in FRET efficiency, researchers can monitor conformational changes within a protein upon nucleotide binding and hydrolysis, or map the proximity of different domains. nih.govnih.gov FRET-based assays using fluorescent ATP analogs have been successfully employed to visualize ATP hydrolysis and protein interactions in real-time within living cells. uni-konstanz.deuni-konstanz.de

Advanced Spectroscopic Techniques for Characterizing Naphthoyl-ATP Analog Interactions

To capture the rapid kinetics of enzymatic reactions, advanced techniques are often employed in conjunction with Naphthoyl-ATP analogs.

Stopped-flow fluorescence is a powerful method for studying fast biological reactions on the millisecond timescale. nih.govyoutube.com In this technique, reactants (e.g., an enzyme and Naphthoyl-ATP) are rapidly mixed, and the subsequent change in fluorescence is monitored over time. photophysics.com This allows for the determination of kinetic parameters for individual steps in the enzymatic cycle, such as nucleotide binding, conformational changes, and product release. nih.gov The environmentally sensitive fluorescence of naphthoyl analogs makes them excellent probes for such transient-state kinetic analyses. jenabioscience.com

Fluorescence Lifetime Imaging Microscopy (FLIM) combines fluorescence microscopy with lifetime measurements, providing spatially resolved information about the fluorophore's environment. uni-konstanz.deuni-konstanz.de Unlike intensity-based measurements, fluorescence lifetime is generally independent of fluorophore concentration. uni-konstanz.de By applying FLIM to cells containing Naphthoyl-ATP, it is possible to map where the analog is binding and being hydrolyzed, revealing insights into the spatial regulation of ATP-dependent processes. uni-konstanz.de For instance, FLIM can distinguish between the lifetime of a protein-bound analog and a free analog, providing a quantitative measure of their interaction within different cellular compartments. nih.govuni-konstanz.de

Applications in Enzymatic Kinetics and Protein Nucleotide Interaction Studies

Investigation of ATP-Binding Protein Mechanisms

N-ATP serves as a powerful probe for dissecting the complex mechanisms of proteins that bind and hydrolyze ATP.

While fluorescent ATP analogs such as TNP-ATP and MANT-ATP are generally employed to characterize ATP binding to eukaryotic protein kinases, specific kinetic studies detailing the interaction of 3'-O-Naphthoyladenosine 5'-triphosphate with this class of enzymes are not extensively documented in the surveyed literature. nih.gov The general approach with such analogs involves monitoring changes in fluorescence upon binding to a kinase, which provides a straightforward method to determine binding affinities and explore the conditions that regulate kinase-nucleotide interactions. nih.gov

The catalytic cycles of molecular motors like F1-ATPase and myosin are fundamental to cellular energy conversion. N-ATP has been instrumental in studying the F1-ATPase from the thermophilic bacterium Wolinella succinogenes (formerly Bacillus acidocaldarius), which is a homolog of the mitochondrial F1-ATPase. nih.gov In these studies, 3'-O-(1-naphthoyl)ATP was found to be a competitive inhibitor of ATP hydrolysis. nih.gov

For the isolated F1 component (TF1), N-ATP exhibited an inhibition constant (Ki) of 150 µM. nih.gov Interestingly, its inhibitory potency increased significantly when the F1 component was reconstituted with its membrane-bound F0 partner (TF0F1), showing a Ki of just 3 µM. nih.gov This fifty-fold increase in affinity suggests that the interaction between the F0 and F1 domains induces conformational changes in the catalytic sites of F1, making them more susceptible to inhibition by this analog. nih.gov These findings demonstrate that while the fundamental mechanism of ATP hydrolysis is not qualitatively changed by the F0-F1 interaction, the kinetic constants are quantitatively different. nih.gov

While other fluorescent ATP analogs have been developed to study the kinetics of myosin, specific studies utilizing N-ATP to probe the catalytic cycle of myosin subfragment 1 were not identified in the reviewed literature.

Probing Nucleotide Binding Sites and Conformational Dynamics

The fluorescent and binding properties of N-ATP make it particularly well-suited for mapping the nucleotide-binding sites of proteins and detecting conformational changes associated with nucleotide binding.

One of the most well-characterized applications of N-ATP and its diphosphate (B83284) counterpart (N-ADP) is in the study of the mitochondrial ADP/ATP carrier protein. nih.gov This protein is responsible for the crucial exchange of ATP synthesized in the mitochondrial matrix for ADP from the cytosol. N-ADP was identified as a potent, mixed-type inhibitor of this transport process, with an inhibition constant (Ki) of approximately 5 µM. nih.gov

A key finding is that both N-ADP and N-ATP are not transported by the carrier, a feature that makes them excellent tools for specifically studying binding events without the complication of translocation. nih.gov The binding of these fluorescent analogs to the carrier in mitochondrial membranes or inside-out sonic particles leads to a decrease in their fluorescence intensity. nih.gov This change can be reversed by the addition of specific carrier inhibitors like carboxyatractyloside (B560681) (CATR) or bongkrekic acid (BA), providing a direct way to monitor the specific binding and release of the nucleotide from the carrier's binding site. nih.gov

Binding assays revealed that N-ATP and N-ADP bind with high affinity, showing a dissociation constant (Kd) of 3 µM in mitochondria and 6 µM in inside-out sonic particles. nih.gov Notably, the number of specific binding sites for N-ADP or N-ATP was found to be at least twice that for the natural substrates, suggesting that the naphthoyl analogs can access nucleotide-binding sites that are not fully occupied by ADP or ATP under normal conditions. nih.gov This has led to the proposal that each carrier unit may contain at least two distinct types of sites capable of interacting with N-ADP. nih.gov

The ubiquitin-activating enzyme (E1) initiates the ubiquitination cascade by using ATP to adenylate the C-terminus of ubiquitin. This is a critical step for a wide range of cellular processes. Despite the fundamental role of ATP in this mechanism, studies specifically employing this compound to analyze E1 substrate recognition and activation were not found in the surveyed literature.

The specificity of an enzyme for its substrate is a cornerstone of its biological function. This compound has proven to be an effective tool for demonstrating this principle. The affinity of N-ATP can vary dramatically between different ATP-binding proteins, highlighting the unique architecture of their respective active sites.

As detailed previously, N-ATP binds with high affinity to both the F1-ATPase and the mitochondrial ADP/ATP carrier, but it does so in different capacities and with distinct affinity constants. For the reconstituted F0F1-ATPase, N-ATP acts as a potent competitive inhibitor with a Ki of 3 µM. nih.gov For the mitochondrial ADP/ATP carrier, it also acts as a potent inhibitor but with a slightly different affinity, characterized by a Kd of 3 µM and a Ki of ~5 µM. nih.govnih.gov

This difference in affinity, though subtle, underscores the high degree of specificity that enzymes exhibit. The unique set of amino acid residues and the three-dimensional structure of the active site in each protein dictate the precise binding interactions, resulting in different affinities even for the same ATP analog. The hydrophobic naphthoyl group of N-ATP likely engages in different interactions within the active sites of F1-ATPase versus the ADP/ATP carrier, contributing to these observed differences in binding affinity. nih.gov

Interactive Data Table: Affinity of this compound for Different Proteins

| Enzyme | Organism/Tissue | Form | Constant Type | Value (µM) | Citation |

| F0F1-ATPase | Wolinella succinogenes | Reconstituted | Ki | 3 | nih.gov |

| F1-ATPase (TF1) | Wolinella succinogenes | Isolated | Ki | 150 | nih.gov |

| ADP/ATP Carrier | Beef Heart Mitochondria | Native Membrane | Kd | 3 | nih.gov |

| ADP/ATP Carrier | Beef Heart Mitochondria | Native Membrane | Ki | ~5 | nih.gov |

| ADP/ATP Carrier | Beef Heart Mitochondria | Inside-out Particles | Kd | 6 | nih.gov |

Real-Time Monitoring of Enzymatic Reactions Utilizing Fluorescence Changes

The intrinsic fluorescence of this compound (Naphthoyl-ATP) provides a powerful tool for the real-time monitoring of enzymatic reactions. The naphthoyl group, a fluorescent moiety, is sensitive to its local environment. Changes in the polarity and viscosity of the microenvironment, such as those occurring when the molecule binds to the active site of an enzyme, can lead to significant alterations in its fluorescence properties, including intensity (quenching or enhancement) and emission wavelength shifts. This phenomenon allows for the continuous tracking of enzyme-substrate interactions and product formation without the need for discontinuous sampling or the use of coupled assays.

The principle behind this application lies in the change in fluorescence that occurs upon the binding of Naphthoyl-ATP to an ATP-utilizing enzyme. When in an aqueous solution, the naphthoyl group is relatively exposed to the polar solvent, resulting in a certain level of fluorescence. Upon binding to the typically more hydrophobic environment of an enzyme's active site, the fluorescence of the naphthoyl moiety can be either quenched (decreased) or enhanced. This change in the fluorescence signal is directly proportional to the amount of Naphthoyl-ATP bound to the enzyme.

One of the key applications of this fluorescent analog is in the study of ATP-binding proteins and enzymes where the binding event itself is of interest. For instance, research on the adenosine (B11128) 5'-diphosphate/adenosine 5'-triphosphate (ADP/ATP) carrier protein in mitochondria has utilized the fluorescent properties of the closely related analog, 3'-O-(1-Naphthoyl)adenosine 5'-diphosphate (N-ADP). Studies have shown that upon binding of N-ADP to mitochondrial particles, a decrease in its fluorescence intensity is observed. nih.gov The release of the bound N-ADP, facilitated by the addition of specific inhibitors like carboxyatractyloside or bongkrekic acid, results in an increase in fluorescence, further confirming the binding-induced quenching. nih.gov It has been noted that essentially similar fluorescence changes are observed for the binding of Naphthoyl-ATP. nih.gov

This characteristic allows for the real-time monitoring of the association and dissociation of the nucleotide from the enzyme. By measuring the rate of fluorescence change, kinetic parameters of the binding process can be determined.

Furthermore, if the enzymatic reaction proceeds and Naphthoyl-ATP is hydrolyzed to 3'-O-Naphthoyladenosine 5'-diphosphate (Naphthoyl-ADP) and inorganic phosphate (B84403), the fluorescence signal may change again upon the release of the products from the active site. This is because the Naphthoyl-ADP product may have different fluorescence properties when bound to the enzyme or when free in solution, or its release will free up the enzyme to bind another molecule of Naphthoyl-ATP, leading to a cyclical change in fluorescence that can be correlated with the enzyme's turnover rate.

The table below summarizes the observed fluorescence changes and binding parameters for the interaction of naphthoyl-adenine nucleotides with the mitochondrial ADP/ATP carrier protein, which serves as a model for the application of this compound in such studies.

| Nucleotide Analog | Interaction Partner | Observed Fluorescence Change upon Binding | Dissociation Constant (Kd) | Reference |

| 3'-O-(1-Naphthoyl)adenosine 5'-diphosphate (N-ADP) | Mitochondrial particles | Decrease | 3 µM (in mitochondria) | nih.gov |

| 3'-O-(1-Naphthoyl)adenosine 5'-diphosphate (N-ADP) | Sonic particles (inside-out) | Decrease | 6 µM (in sonic particles) | nih.gov |

| This compound (Naphthoyl-ATP) | Mitochondrial particles | Similar decrease to N-ADP | Similar to N-ADP | nih.gov |

This real-time monitoring capability is invaluable for detailed kinetic analysis of ATP-dependent enzymes. It allows for the investigation of the effects of various factors, such as substrate concentration, inhibitors, and allosteric modulators, on the catalytic cycle. The continuous nature of the assay provides a high-resolution view of the enzymatic process, which is often not achievable with endpoint or coupled assays.

The Chemical Compound this compound and its Purinergic Receptor Interactions

The study of purinergic signaling, a crucial pathway in cellular communication, relies on a variety of molecular tools to probe the function of its receptors. Among these are chemically modified analogs of adenosine 5'-triphosphate (ATP), the primary endogenous agonist for P2X and P2Y receptors. frontiersin.org This article focuses on a specific ATP analog, this compound, and its interactions with ligand-gated ion channels, particularly the P2X receptor family.

Interactions with Ligand Gated Ion Channels and Receptors

Extracellular ATP activates P2X receptors, which are ligand-gated ion channels that permit the rapid influx of cations such as Na⁺ and Ca²⁺. frontiersin.orgnih.gov This influx leads to membrane depolarization and the initiation of various cellular signaling cascades. frontiersin.org The family of P2X receptors consists of seven subunits (P2X1-7) that can form both homomeric and heteromeric trimers, each with distinct pharmacological and biophysical properties. nih.gov The development and characterization of ATP analogs are pivotal for dissecting the specific roles of these receptor subtypes in physiological and pathological processes. elifesciences.org

The modification of the ATP molecule at the ribose moiety has been a fruitful strategy for developing potent and, in some cases, subtype-selective P2X receptor ligands. The 2' and 3'-hydroxyl groups of the ribose are exposed to the solvent, making them accessible for chemical modifications. nih.gov

One notable class of modified ATP analogs involves the attachment of bulky aromatic groups to the 3'-hydroxyl position. A well-studied example of such a modification is 2'(3')-O-(4-benzoylbenzoyl)-ATP (BzATP), which is a potent agonist at several P2X receptors, particularly the P2X7 subtype. nih.govnih.gov While specific data for 3'-O-Naphthoyladenosine 5'-triphosphate is limited in publicly available literature, the structural similarity to compounds like BzATP allows for informed postulations about its potential interactions with P2X receptors.

Research has shown that replacing the 3'-hydroxyl group on the ribose with substituted acylamino groups can lead to the creation of more potent P2X receptor agonists. nih.gov For instance, 3'-deoxy-3'-(4-hydroxyphenylpropionyl)amino ATP has demonstrated a significant increase in affinity for P2X purinoceptors in the rat urinary bladder. nih.gov This suggests that the naphthoyl group in this compound could similarly enhance its interaction with the ATP binding pocket of P2X receptors.

Binding affinity and competitive inhibition assays are fundamental in characterizing the interaction of ligands with their receptors. Radioligand binding assays, for example, have been employed to determine the affinities of various ATP derivatives for P2X receptors. nih.gov In such assays, a radiolabeled ligand, such as [³H]-α,β-methylene ATP, is used to label the binding sites, and the ability of an unlabeled ligand, like an ATP analog, to displace the radioligand is measured. This provides a quantitative measure of the analog's affinity for the receptor.

Table 1: Binding Affinities of ATP Analogs at P2X Receptors in Rat Urinary Bladder

| Compound | Modification | pIC₅₀ | Fold change in IC₅₀ from ATP |

|---|---|---|---|

| ATP | - | 5.58 | - |

| β,γ-imidoATP | Polyphosphate chain | - | 691-fold increase |

| ATPγS | Polyphosphate chain | - | 5623-fold increase |

| N⁶-methylATP | Purine base | - | 2.8-fold decrease |

| 8-bromo ATP | Purine base | - | 8.9-fold decrease |

| 3'-deoxy-3'-(4-hydroxyphenylpropionyl)amino ATP | Ribose moiety | - | 28-fold increase |

| 3'-deoxy-3'-benzylamino ATP | Ribose moiety | - | 447-fold increase |

Data sourced from a study on rat urinary bladder P2X-purinoceptors. nih.gov

Another important tool in studying P2X receptor pharmacology is the use of competitive antagonists. A well-known example is 2',3'-O-(2,4,6-trinitrophenyl) adenosine (B11128) 5'-triphosphate (TNP-ATP), which is a potent competitive antagonist at P2X1 and P2X3 receptors with nanomolar affinity. nih.govnih.gov Structural studies have provided insights into how TNP-ATP binds to the receptor, revealing a distinct recognition manner compared to the agonist ATP. elifesciences.org The bulky trinitrophenyl group is thought to prevent the conformational changes required for channel gating. nih.gov Given the structural similarity, it is plausible that this compound could also act as a competitive ligand, either as an agonist or an antagonist, by occupying the ATP binding site.

Electrophysiological techniques, such as the patch-clamp method, are essential for directly measuring the ion channel activity of P2X receptors upon agonist binding. nih.gov These studies can reveal the kinetics of channel activation, desensitization, and deactivation. The application of ATP or its analogs to cells expressing P2X receptors elicits an inward current carried by cations. nih.gov

The activation of P2X receptors also leads to a significant influx of calcium ions. frontiersin.org This calcium influx can be monitored using fluorescent calcium indicators. The use of fluorescent ATP analogs in these studies can provide valuable information about ligand binding and receptor activation in real-time. While there is no specific mention of a fluorescent version of this compound in the searched literature, the naphthoyl group itself is a fluorophore. This intrinsic property could potentially be exploited in fluorescence-based assays to study its interaction with P2X receptors.

Studies using other ATP analogs have demonstrated the utility of these techniques. For example, the application of BzATP to cells expressing P2X7 receptors induces a robust calcium influx, which can be quantified to determine the potency of the agonist. nih.gov

Table 2: Functional Effects of ATP Analogs on P2X Receptors

| Analog | Receptor Subtype(s) | Effect | Measurement Technique |

|---|---|---|---|

| α,β-methylene ATP | P2X1, P2X3 | Agonist | Electrophysiology, Contraction assays |

| BzATP | P2X7 | Potent Agonist | Calcium influx, Ethidium bromide uptake |

| TNP-ATP | P2X1, P2X3 | Competitive Antagonist | Electrophysiology, Inhibition of agonist-induced responses |

This table is a summary of findings from multiple sources. nih.govnih.govnih.gov

The crystal structures of P2X receptors have provided invaluable insights into the architecture of the ATP binding site. nih.gov This site is located at the interface between subunits in the extracellular domain. The adenine (B156593) moiety of ATP binds deep within a cavity, forming hydrogen bonds with conserved residues. The ribose and triphosphate chain are also coordinated by specific amino acid residues. nih.gov

ATP analogs with modifications at the 3'-position of the ribose, such as this compound, are crucial tools for probing the steric and electronic requirements of the binding pocket in this region. The size and chemical nature of the naphthoyl group can influence the binding affinity and the efficacy of the ligand in activating the channel.

By comparing the activity of a series of analogs with different 3'-substituents, researchers can map the space available in this part of the binding site and identify key interactions that govern ligand recognition and channel gating. For instance, the fact that a bulky group like benzoylbenzoyl (in BzATP) is tolerated and even enhances agonism at P2X7 suggests a degree of flexibility in this region of the receptor. nih.gov The study of how this compound interacts with different P2X receptor subtypes could, therefore, provide further details on the specific amino acid residues that contribute to subtype-selective ligand recognition.

Methodological Frameworks and Experimental Design Considerations

Development of High-Throughput Fluorescence-Based Assays

Fluorescence spectroscopy stands as a powerful tool for the real-time investigation of ligand-receptor interactions. Analogs of adenosine (B11128) nucleotides, such as the fluorescent 3'-O-(1-Naphthoyl)adenosine 5'-diphosphate (N-ADP), have been pivotal in developing such assays. The naphthoyl group serves as a fluorophore, whose spectral properties are sensitive to its immediate environment.

Upon binding to a target protein, such as the mitochondrial ADP/ATP carrier, a notable change in the fluorescence intensity of the naphthoyl moiety is observed. For instance, the binding of N-ADP to the ADP/ATP carrier in mitochondrial membranes and inside-out sonic particles leads to a decrease in its fluorescence intensity. This phenomenon allows for the direct monitoring of the binding event. The release of the bound fluorescent analog by the addition of specific ligands, like carboxyatractyloside (B560681) (CATR) or bongkrekic acid (BA), results in an increase in fluorescence, providing a means to quantify the specifically bound fraction. nih.gov

Research has established that N-ADP and the corresponding triphosphate analog, N-ATP, act as potent inhibitors of ADP/ATP transport. nih.gov The binding affinity of these fluorescent analogs can be determined by titrating the protein with increasing concentrations of the ligand and monitoring the fluorescence change.

Table 1: Binding Affinities of Naphthoyl-Adenosine Analogs to the Mitochondrial ADP/ATP Carrier

| Compound | Preparation | Dissociation Constant (Kd) | Specific Binding Capacity (nmol/mg protein) |

| 3'-O-(1-Naphthoyl)adenosine 5'-diphosphate (N-ADP) | Mitochondria | 3 µM | 1.4-1.6 |

| 3'-O-(1-Naphthoyl)adenosine 5'-diphosphate (N-ADP) | Sonic Particles | 6 µM | 1.5-1.6 |

| 3'-O-(1-Naphthoyl)adenosine 5'-triphosphate (N-ATP) | Mitochondria/Sonic Particles | Similar to N-ADP | Similar to N-ADP |

| Data sourced from reference nih.gov |

These fluorescence-based assays are amenable to high-throughput screening (HTS) formats, enabling the rapid testing of large compound libraries to identify molecules that can modulate the interaction between the nucleotide analog and its target protein.

Integration with Radioligand Binding Techniques for Comparative Analysis

Radioligand binding assays are considered the gold standard for quantifying ligand-receptor interactions due to their high sensitivity and robustness. giffordbioscience.com These assays typically involve the use of a radiolabeled ligand, which can be an agonist or an antagonist, to directly measure binding to a target receptor. While direct radiolabeling of 3'-O-Naphthoyladenosine 5'-triphosphate is not extensively documented in publicly available literature, the use of radiolabeled analogs and competitors is a cornerstone of receptor pharmacology. nih.govnih.govdntb.gov.ua

For comparative analysis, a radiolabeled version of a related analog, such as ¹⁴C-labeled N-ADP, can be employed. nih.gov In these experiments, the amount of specifically bound radioligand is determined by measuring the radioactivity that can be displaced by an excess of an unlabeled competitor. nih.gov

There are three main types of radioligand binding assays:

Saturation assays: These are performed with increasing concentrations of a radioligand to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. giffordbioscience.com

Competition assays: These are used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a fixed concentration of a radioligand for binding to the receptor. giffordbioscience.com

Kinetic assays: These measure the rates of association and dissociation of a radioligand, from which the Kd can also be derived. giffordbioscience.com

The integration of radioligand binding data with results from fluorescence-based assays provides a more comprehensive understanding of the ligand's interaction with its target. For example, while fluorescence assays report on the binding event and any associated conformational changes, radioligand binding provides precise quantitative data on affinity and receptor number.

Table 2: Comparative Binding Affinities of Adenosine Receptor Ligands Determined by Radioligand Binding Assays

| Ligand | Receptor Subtype | Radioligand Used | Ki (nM) |

| N⁶-(3-iodobenzyl)-adenosine-5'-N-methyluronamide (IB-MECA) | Human Adenosine A₃ | [¹²⁵I]-AB-MECA | - |

| 5'-N-ethylcarboxamidoadenosine (NECA) | Human Adenosine A₃ | [¹²⁵I]-AB-MECA | - |

| (-)-N⁶-[(R)-phenylisopropyl] adenosine (R-PIA) | Human Adenosine A₃ | [¹²⁵I]-AB-MECA | - |

| N⁶-benzyl-5′-(N-ethylcarboxamido)adenosine | Rat Adenosine A₃ | [¹²⁵I]iodoAPNEA | - |

| Data adapted from references nih.govnih.gov |

Chromatographic and Spectroscopic Methods for Analog Purification and Purity Assessment

The synthesis of nucleotide analogs like this compound often results in a mixture of products and starting materials. Therefore, robust purification and purity assessment methods are critical to ensure the quality and reliability of subsequent biological assays. High-Performance Liquid Chromatography (HPLC) is the predominant technique for both the purification and analysis of these compounds. rsc.orgrsc.orgnih.govnih.gov

Reverse-phase (RP) HPLC is commonly used for the purification of nucleoside triphosphates. rsc.orgrsc.org In this method, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. By using a gradient of an organic solvent, such as acetonitrile, in an aqueous buffer (e.g., triethylammonium (B8662869) acetate), it is possible to achieve high-resolution separation of the desired triphosphate from its di- and monophosphate counterparts, as well as other impurities. rsc.orgnih.gov

Following purification, the purity of the this compound fraction is assessed. Analytical RP-HPLC is employed for this purpose, where the purified compound should ideally appear as a single, sharp peak. nih.gov Spectroscopic methods are also crucial for characterization and purity confirmation:

UV-Vis Spectroscopy: The characteristic absorbance spectrum of the adenine (B156593) and naphthoyl chromophores can be used for quantification and to confirm the identity of the compound.

Mass Spectrometry (MS): Provides an accurate molecular weight determination, confirming the successful synthesis and the identity of the purified product. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to elucidate the detailed chemical structure of the analog, including the position of the naphthoyl group on the ribose ring.

Table 3: Typical HPLC Conditions for Nucleotide Triphosphate Analysis

| Parameter | Condition |

| Column | Reverse Phase C18 |

| Mobile Phase A | 20 mM Triethylammonium acetate (B1210297) (TEAAc), pH 7.1 |

| Mobile Phase B | 50% Acetonitrile in 20 mM TEAAc, pH 7.1 |

| Gradient | Linear gradient of 0 to 25% B over 22 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Data adapted from reference rsc.org |

Complementary Use of Computational and Molecular Dynamics Simulations in Binding Studies

Computational methods, including molecular docking and molecular dynamics (MD) simulations, serve as powerful complements to experimental techniques in the study of ligand-receptor interactions. nih.gov These approaches can provide atomic-level insights into the binding mode of this compound to its target protein, which may not be readily obtainable through experimental means alone.

Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method can be used to generate initial hypotheses about the binding pose of this compound, identifying key amino acid residues in the binding pocket that may be involved in the interaction.

Molecular Dynamics (MD) Simulations take the docked complex and simulate its dynamic behavior over time. MD simulations provide a more realistic representation of the binding event by accounting for the flexibility of both the ligand and the protein. nih.gov These simulations can be used to:

Assess the stability of the predicted binding pose.

Identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Explore the conformational changes that may occur in the protein upon ligand binding.

Calculate the binding free energy, providing a theoretical estimate of the binding affinity.

By integrating the findings from computational simulations with experimental data from fluorescence and radioligand binding assays, a more complete and detailed picture of the molecular recognition process can be achieved. For example, residues identified as important for binding in MD simulations can be targeted for site-directed mutagenesis experiments to validate their role in the interaction.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 3'-O-Naphthoyladenosine 5'-triphosphate, and how can high purity (>95%) be achieved?

- Methodology : Synthesis typically involves regioselective phosphorylation of the nucleoside at the 5'-position using specialized reagents, followed by naphthoyl group introduction at the 3'-O position. Challenges include minimizing side reactions (e.g., undesired phosphorylation sites) and isolating the triphosphate form from mono-/di-phosphate byproducts. Purification via reverse-phase HPLC with UV detection (e.g., at 267 nm) is critical, as described for analogous triphosphates . Post-synthesis, lyophilization and storage at -20°C in single-use aliquots prevent hydrolysis and degradation .

Q. What storage conditions maximize the stability of this compound?

- Methodology : The compound is highly sensitive to hydrolysis and thermal degradation. Store lyophilized powder at -20°C in airtight, light-protected vials. For aqueous solutions, use neutral pH buffers and avoid repeated freeze-thaw cycles. Stability testing via periodic HPLC analysis (e.g., monitoring retention time shifts or new peaks) is recommended to confirm integrity .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodology :

- LC-MS/MS : Confirm molecular weight (e.g., using negative-ion mode for phosphate-rich compounds) and detect impurities .

- NMR : Assign the 3'-O-naphthoyl group using ¹H and ¹³C spectra (e.g., aromatic proton signals at δ 7.5–8.5 ppm) .

- UV Spectroscopy : Quantify purity via absorbance at λ~260 nm (adenine moiety) and compare extinction coefficients to standards .

Advanced Research Questions

Q. How does the 3'-O-naphthoyl modification affect enzymatic interactions compared to unmodified ATP analogs?

- Methodology : Conduct competitive inhibition assays with DNA/RNA polymerases. Compare kinetic parameters (e.g., , ) between modified and unmodified triphosphates. Use X-ray crystallography or cryo-EM to visualize steric hindrance caused by the bulky naphthoyl group in enzyme active sites. For non-enzymatic hydrolysis, analyze pH-rate profiles (e.g., accelerated degradation at alkaline pH due to metaphosphate intermediate formation) .

Q. What structural biology methods resolve conformational changes induced by the 3'-O-naphthoyl group in enzyme complexes?

- Methodology :

- Crystallography : Co-crystallize the compound with target enzymes (e.g., polymerases) and solve structures using software like CNS. Focus on Mg²⁺ coordination and hydrogen-bonding networks .

- NMR Relaxation Studies : Probe flexibility of the naphthoyl group in solution using measurements .

- Molecular Dynamics Simulations : Model how the hydrophobic naphthoyl group alters solvation dynamics near the active site .

Q. How should researchers address contradictions in reported inhibition efficiencies across experimental systems?

- Methodology :

- Control for Mg²⁺ Concentration : Mg²⁺ modulates triphosphate reactivity and enzyme binding; use chelators (e.g., EDTA) to standardize free Mg²⁺ levels .

- Validate Purity : Contaminants like residual solvents or salts (e.g., sodium counterions) may artifactually alter enzyme kinetics; re-test with freshly purified batches .

- Report Full Experimental Context : Document buffer composition, temperature, and enzyme sources to enable cross-study comparisons .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.